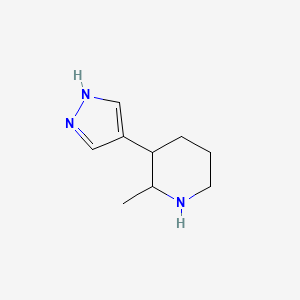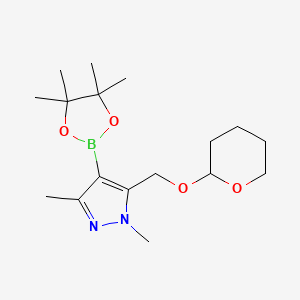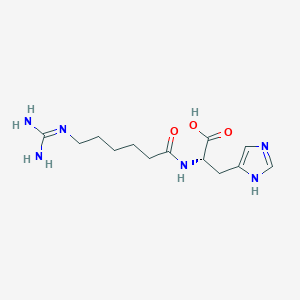
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a chemical compound with the molecular formula C14H14Br2N2O3. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the reaction of 6,8-dibromo-2-ethylquinazolin-4-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives.
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced quinazoline derivatives.
Hydrolysis: 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)acetic acid
Wissenschaftliche Forschungsanwendungen
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is used in studies to understand the biological activities of quinazoline derivatives.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry
Wirkmechanismus
The mechanism of action of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is not well-documented. quinazoline derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. These interactions can lead to various biological outcomes, including inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate.
6,8-Dibromoquinazoline: A closely related compound with similar biological activities.
2-Ethylquinazoline: Another derivative of quinazoline with different substituents
Uniqueness
This compound is unique due to the presence of both bromine atoms and an ethyl group on the quinazoline ring, as well as the ester functionality. These structural features contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H14Br2N2O3 |
|---|---|
Molekulargewicht |
418.08 g/mol |
IUPAC-Name |
2-(6,8-dibromo-2-ethylquinazolin-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H14Br2N2O3/c1-3-12-17-13-10(6-9(15)7-11(13)16)14(18-12)21-5-4-20-8(2)19/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZQMWSBIRJWFEMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=C(C=C2Br)Br)C(=N1)OCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)






![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)


